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molecular formula C16H16ClN3O3S B8795779 n-((5-(4-Chloroquinazolin-6-yl)furan-2-yl)methyl)-2-(methylsulfonyl)ethanamine

n-((5-(4-Chloroquinazolin-6-yl)furan-2-yl)methyl)-2-(methylsulfonyl)ethanamine

Cat. No. B8795779
M. Wt: 365.8 g/mol
InChI Key: NNFXKOFDUQPZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08853396B2

Procedure details

In a 4-neck glass flask provided with a mechanical stirrer, condenser and thermometer, the entirety having been previously dried, 63.8 g of 6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)furan-2-yl] quinazoline-4-ol of formula (VI) (0.184 moles), 33.7 g (20.1 mL) of phosphoryl oxychloride (POCl3; 0.220 moles) and 150 mL of toluene were introduced, under nitrogen. Stirring was carried out at ambient temperature for 10 minutes then 22.3 g (30.7 mL) of triethylamine (0.220 moles) was dosed, maintaining the T below 30° C. After introduction heating was carried out at 75° C. for 3 hours. The reaction was controlled by means of TLC using the Hexane/Ethyl acetate mixture (4:6) as eluent. Cooling was carried out at 0° C. and stirring was carried out for an hour at such temperature. The suspension was filtered washing the solid with 100 mL of toluene. The product was dried at 50° C. for 7-8 hours under vacuum. 63.8 g of product was added with a molar yield equivalent to 95%.
Quantity
63.8 g
Type
reactant
Reaction Step One
Quantity
0.184 mol
Type
reactant
Reaction Step One
Name
phosphoryl oxychloride
Quantity
20.1 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
30.7 mL
Type
reactant
Reaction Step Two
Name
Hexane Ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([CH2:5][CH2:6][NH:7][CH2:8][C:9]1[O:13][C:12]([C:14]2[CH:15]=[C:16]3[C:21](=[CH:22][CH:23]=2)[N:20]=[CH:19][N:18]=[C:17]3O)=[CH:11][CH:10]=1)(=[O:4])=[O:3].P(Cl)(Cl)(O[Cl:28])=O.C1(C)C=CC=CC=1.C(N(CC)CC)C>CCCCCC.C(OCC)(=O)C>[Cl:28][C:17]1[C:16]2[C:21](=[CH:22][CH:23]=[C:14]([C:12]3[O:13][C:9]([CH2:8][NH:7][CH2:6][CH2:5][S:2]([CH3:1])(=[O:4])=[O:3])=[CH:10][CH:11]=3)[CH:15]=2)[N:20]=[CH:19][N:18]=1 |f:4.5|

Inputs

Step One
Name
Quantity
63.8 g
Type
reactant
Smiles
CS(=O)(=O)CCNCC1=CC=C(O1)C=1C=C2C(=NC=NC2=CC1)O
Name
Quantity
0.184 mol
Type
reactant
Smiles
CS(=O)(=O)CCNCC1=CC=C(O1)C=1C=C2C(=NC=NC2=CC1)O
Name
phosphoryl oxychloride
Quantity
20.1 mL
Type
reactant
Smiles
P(=O)(OCl)(Cl)Cl
Name
Quantity
150 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
30.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Hexane Ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC.C(C)(=O)OCC

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 4-neck glass flask provided with a mechanical stirrer, condenser
CUSTOM
Type
CUSTOM
Details
thermometer, the entirety having been previously dried
TEMPERATURE
Type
TEMPERATURE
Details
maintaining the T below 30° C
TEMPERATURE
Type
TEMPERATURE
Details
After introduction heating
WAIT
Type
WAIT
Details
was carried out at 75° C. for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooling
CUSTOM
Type
CUSTOM
Details
was carried out at 0° C.
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
was carried out for an hour at such temperature
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
WASH
Type
WASH
Details
washing the solid with 100 mL of toluene
CUSTOM
Type
CUSTOM
Details
The product was dried at 50° C. for 7-8 hours under vacuum
Duration
7.5 (± 0.5) h
ADDITION
Type
ADDITION
Details
63.8 g of product was added with a molar yield equivalent to 95%

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
ClC1=NC=NC2=CC=C(C=C12)C1=CC=C(O1)CNCCS(=O)(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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